molecular formula C14H23N5O2 B3590782 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

Cat. No.: B3590782
M. Wt: 293.36 g/mol
InChI Key: LMRMAFOSINQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrimidine, a nitrogen-containing heterocycle . Pyrimidine moieties are known for their wide range of pharmacological activities and are often used in the design of medicinal chemistry . They are part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using different synthetic strategies . Another preparation method involves taking 6-methylnicotinate as a raw material .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific reactions for this compound are not available from the search results.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its development into novel drugs .

Properties

IUPAC Name

2-[methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-17-5-4-12(9-17)18(2)8-11-6-15-14(16-7-11)19(3)10-13(20)21/h6-7,12H,4-5,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRMAFOSINQZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CC2=CN=C(N=C2)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 3
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 4
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

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